molecular formula C13H16O B7792451 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one

Cat. No. B7792451
M. Wt: 188.26 g/mol
InChI Key: PHNDNMUNLFAVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • It's been used in the regioselective oxidation of related compounds leading to the synthesis of haloindanones and halotetralones, which are valuable intermediates in organic synthesis (Nguyen et al., 2003).
    • Various studies have focused on the synthesis of novel derivatives and analogues for potential therapeutic applications or as probes in biochemical assays. For instance, substitutions and derivatizations have been made on the piperidine ring of related compounds to explore sigma-subtype affinities and selectivities for potential use in tumor research and therapy (Berardi et al., 2005).
  • Analytical Characterization :

    • Studies have identified novel hydrochloride salts of related cathinones, examining their properties through spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction (Nycz et al., 2016).
  • Pharmacological Research :

    • The compound and its derivatives have been studied for their potential as sigma receptor ligands with applications in oncology and diagnostic imaging. The design of analogues with reduced lipophilicity and added polar functionality aims to increase their therapeutic and diagnostic potential (Abate et al., 2011).
    • Some derivatives have been evaluated for their anti-HSV-1 activity, showcasing the potential of these compounds as antiviral agents (Mohamed et al., 2010).

properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDNMUNLFAVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.